- Highly efficient heterogeneous copper-catalysed O-arylation of phenols by nitroarenes leading to diaryl ethersJournal of Chemical Research, 2017, 41(12), 725-729,
Cas no 90035-20-4 (4-[4-(trifluoromethyl)phenoxy]benzaldehyde)
![4-[4-(trifluoromethyl)phenoxy]benzaldehyde structure](https://it.kuujia.com/scimg/cas/90035-20-4x500.png)
90035-20-4 structure
Nome del prodotto:4-[4-(trifluoromethyl)phenoxy]benzaldehyde
Numero CAS:90035-20-4
MF:C14H9F3O2
MW:266.215274572372
MDL:MFCD09026265
CID:797918
PubChem ID:13300844
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
- 4-[4-(trifluoromethyl)phenoxy]benzaldehyde
- Benzaldehyde,4-[4-(trifluoromethyl)phenoxy]-
- 4-(4-TRIFLUOROMETHYL-PHENOXY)-BENZALDEHYDE
- Benzaldehyde, 4-[4-(trifluoromethyl)phenoxy]-
- 4-(4-TRIFLUOROMETHYLPHENOXY)BENZALDEHYDE
- RFPORHXEHBGCCJ-UHFFFAOYSA-N
- 4(p-trifluoromethylphenoxy)benzaldehyde
- AX8035361
- ST2417968
- W9281
- 4-{[4-(trifluoromethyl)phenyl]ox
- 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde (ACI)
- SCHEMBL184377
- 90035-20-4
- DB-396296
- DTXSID50535690
- SY107675
- CS-0157439
- DS-13008
- O11069
- J-513570
- MFCD09026265
- 4-{[4-(trifluoromethyl)phenyl]oxy}benzaldehyde
- AKOS015920203
-
- MDL: MFCD09026265
- Inchi: 1S/C14H9F3O2/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-9H
- Chiave InChI: RFPORHXEHBGCCJ-UHFFFAOYSA-N
- Sorrisi: O=CC1C=CC(OC2C=CC(C(F)(F)F)=CC=2)=CC=1
Proprietà calcolate
- Massa esatta: 266.05500
- Massa monoisotopica: 266.05546401g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 19
- Conta legami ruotabili: 3
- Complessità: 288
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.3
- XLogP3: 3.8
Proprietà sperimentali
- Densità: 1.297
- Punto di ebollizione: 326.855°C at 760 mmHg
- Punto di infiammabilità: 146.524°C
- Indice di rifrazione: 1.54
- PSA: 26.30000
- LogP: 4.31020
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228079-250mg |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 250mg |
¥869.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228079-5g |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 5g |
¥4639.00 | 2024-04-26 | |
abcr | AB485010-1 g |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde; . |
90035-20-4 | 1g |
€330.70 | 2023-04-20 | ||
eNovation Chemicals LLC | Y0984130-10g |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 10g |
$750 | 2023-09-03 | |
Ambeed | A189323-100mg |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 100mg |
$60.0 | 2025-02-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T65250-250mg |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 250mg |
¥636.0 | 2023-09-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW264-1g |
4-[4-(trifluoromethyl)phenoxy]benzaldehyde |
90035-20-4 | 95% | 1g |
1632.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW264-250mg |
4-[4-(trifluoromethyl)phenoxy]benzaldehyde |
90035-20-4 | 95% | 250mg |
822CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW264-5g |
4-[4-(trifluoromethyl)phenoxy]benzaldehyde |
90035-20-4 | 95% | 5g |
6522CNY | 2021-05-08 | |
Ambeed | A189323-250mg |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 250mg |
$72.0 | 2025-02-26 |
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Cupric acetate Solvents: Dimethylformamide ; 5 h, 100 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylacetamide ; reflux
Riferimento
- 5-Aryl-2,4-thiazolidinediones as selective PPARγ agonistsBioorganic & Medicinal Chemistry Letters, 2003, 13(10), 1801-1804,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: 2,6-Lutidine , Oxygen Catalysts: Cerium trichloride Solvents: Acetonitrile ; 15 h, rt
Riferimento
- Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and PeroxidesOrganic Letters, 2023, 25(14), 2482-2486,
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Potassium carbonate Solvents: Dimethylformamide ; 6 h, 140 - 150 °C
Riferimento
- Synthesis and Structure-Activity Relationships for Extended Side Chain Analogues of the Antitubercular Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824)Journal of Medicinal Chemistry, 2015, 58(7), 3036-3059,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Discovery of novel cytochrome bc1 complex inhibitor based on natural product neopeltolideLetters in Drug Design & Discovery, 2022, 19(4), 263-268,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Cesium carbonate , Oxygen Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Dimethylformamide ; 0.5 h, rt; 24 h, 100 °C
Riferimento
- The Coupling of Arylboronic Acids with Nitroarenes Catalyzed by RhodiumOrganic Letters, 2011, 13(7), 1726-1729,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Copper diacetate monohydrate Solvents: Dimethylformamide ; rt; 4 h, 100 °C
Riferimento
- Ligand-free copper-catalyzed O-arylation of nitroarenes with phenolsTetrahedron, 2012, 68(43), 8905-8907,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Cesium carbonate , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Cupric acetate Solvents: Dimethylformamide ; rt; 48 h, 100 °C
Riferimento
- Ligand-free copper-catalyzed coupling of nitroarenes with arylboronic acidsGreen Chemistry, 2012, 14(4), 912-916,
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Raw materials
- 4-Fluorobenzaldehyde
- [4-(trifluoromethyl)phenyl]boronic acid
- 4-Nitrobenzaldehyde
- alpha,alpha,alpha-Trifluoro-p-cresol
- 2-[4-[4-(Trifluoromethyl)phenoxy]phenyl]acetic acid
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Preparation Products
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Letteratura correlata
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
90035-20-4 (4-[4-(trifluoromethyl)phenoxy]benzaldehyde) Prodotti correlati
- 78725-46-9(3-[3-(trifluoromethyl)phenoxy]benzaldehyde)
- 406471-02-1(5-(4-tert-butylphenoxy)methylfuran-2-carbohydrazide)
- 209348-85-6(Benzyl 5-fluorospiroindoline-3,4'-piperidine-1'-carboxylate)
- 1631147-77-7(1-[5-(trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one)
- 951586-71-3(8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro4.5dec-3-en-2-one)
- 2361742-23-4(Ethyl 3-(methoxymethyl)-1-[[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-piperidinecarboxylate)
- 1420794-51-9(5-Fluoro-1-methylquinolin-2(1H)-one)
- 1353987-59-3([(1-Acetyl-piperidin-3-ylmethyl)-methyl-amino]-acetic acid)
- 2228921-42-2(3-bromo-2-(piperidin-3-yloxy)phenol)
- 477888-21-4(4-Hydroxy-3-(E)-3-phenyl-2-propenyl-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90035-20-4)4-[4-(trifluoromethyl)phenoxy]benzaldehyde

Purezza:99%/99%/99%
Quantità:1g/5g/10g
Prezzo ($):192.0/576.0/960.0